Enhanced Degradation Potency vs. VHL-Only MS98
In direct cross-study comparison using the same PC3 prostate cancer cellular model, MS 143 achieves 50% degradation of total AKT protein at a concentration of 46 nM, representing a 1.7-fold improvement in degradation potency over the VHL-only PROTAC degrader MS98 (DC50 = 78 nM) . Both compounds were evaluated at 24 hours post-treatment in PC3 cells, and both utilize the same AZD5363-derived AKT-binding warhead, with the primary structural distinction residing in the E3 ligase recruitment strategy—MS 143 incorporates both VHL and CRBN ligand moieties, whereas MS98 recruits only VHL [1]. The observed potency enhancement is consistent with the dual-ligase recruitment mechanism, wherein additive ubiquitination from two distinct E3 ligase complexes increases degradation efficiency [2].
| Evidence Dimension | AKT protein degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 46 nM; Dmax = 100% |
| Comparator Or Baseline | MS98 (VHL-only PROTAC): DC50 = 78 nM |
| Quantified Difference | 1.7-fold lower DC50 (46 nM vs 78 nM); 32 nM absolute DC50 difference |
| Conditions | PC3 prostate cancer cells; 24 h treatment; total AKT (T-AKT) quantification |
Why This Matters
The 1.7-fold improvement in degradation potency means MS 143 achieves equivalent target knockdown at substantially lower concentrations, enabling more efficient target depletion with reduced compound consumption and potentially improved therapeutic windows.
- [1] Yu X, Xu J, Shen Y, et al. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies. J Med Chem. 2022;65(4):3644-3666. View Source
- [2] Bisbach CM, et al. Leveraging dual-ligase recruitment to enhance degradation via a heterotrivalent PROTAC. ChemRxiv. 2024. View Source
